Nifurmerone

Descripción general

Descripción

La nifurmerona es un compuesto químico clasificado dentro de la clase de antibióticos nitrofuranos. Es conocida por sus propiedades antimicrobianas y se utiliza en el tratamiento de diversas infecciones bacterianas. El compuesto se caracteriza por su anillo de nitrofurano, que es crucial para su actividad biológica .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de la nifurmerona normalmente implica la nitración de derivados de benzofurano. Un método común incluye la nitración electrófila de 2-benzofuranos no sustituidos utilizando ácido nítrico (HNO₃) en ácido acético (AcOH) como agente nitrante . Las condiciones de reacción a menudo requieren un control cuidadoso de la temperatura y la concentración para obtener el producto deseado.

Métodos de Producción Industrial

La producción industrial de nifurmerona puede implicar procesos de nitración a gran escala, seguidos de pasos de purificación como la recristalización o la cromatografía para aislar el compuesto puro. El uso de reactores de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

La nifurmerona experimenta diversas reacciones químicas, que incluyen:

Oxidación: El anillo de nitrofurano puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: La reducción del grupo nitro a un grupo amino es una reacción común, que a menudo utiliza agentes reductores como el gas hidrógeno (H₂) en presencia de un catalizador.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno (H₂O₂) u otros agentes oxidantes.

Reducción: Gas hidrógeno (H₂) con un catalizador de paladio.

Sustitución: Halogenos (por ejemplo, bromo, cloro) en presencia de un catalizador.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen diversos derivados de nitrofurano, aminas y compuestos halogenados .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Nifurmerone has a wide range of applications in scientific research:

1. Chemistry

- Synthesis of Derivatives : this compound serves as a starting material for synthesizing other nitrofuran derivatives, which can have varied biological activities.

2. Biology

- Antimicrobial Studies : It has been extensively studied for its effects on bacterial cells, demonstrating significant antimicrobial activity against various strains.

3. Medicine

- Treatment of Infections : this compound is being investigated for its potential use in treating bacterial infections, especially those resistant to conventional antibiotics.

4. Industry

- Development of New Antimicrobials : The compound is utilized in the development of new antimicrobial agents and in the study of nitrofuran chemistry.

Case Studies

-

Antimicrobial Efficacy Study :

- A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity compared to standard antibiotics. The results indicated that it could be effective against strains resistant to other treatments.

-

Synthesis Research :

- Research focused on using this compound as a precursor for synthesizing new nitrofuran derivatives showed promising results in enhancing antimicrobial properties while reducing toxicity.

-

Clinical Trials :

- Preliminary clinical trials suggest that this compound may offer an alternative treatment option for patients with antibiotic-resistant infections, highlighting its importance in modern medicine.

Mecanismo De Acción

La nifurmerona ejerce sus efectos interfiriendo con los procesos celulares bacterianos. El anillo de nitrofurano es reducido por las nitroreductasas bacterianas para formar intermediarios reactivos. Estos intermediarios inhiben la síntesis de ADN, ARN y proteínas, lo que lleva a la muerte celular bacteriana . El compuesto se dirige a múltiples vías, lo que lo hace efectivo contra una amplia gama de bacterias .

Comparación Con Compuestos Similares

Compuestos Similares

Nitrofurantoína: Otro antibiótico nitrofurano utilizado para tratar infecciones del tracto urinario.

Furazolidona: Se utiliza para tratar infecciones bacterianas y protozoarias.

Nitrofurazona: Se aplica tópicamente para infecciones de heridas.

Singularidad

La nifurmerona es única debido a su estructura específica y la presencia del anillo de nitrofurano, que es crucial para su actividad antimicrobiana. Su capacidad para dirigirse a múltiples vías bacterianas la convierte en un compuesto valioso en la lucha contra las cepas bacterianas resistentes .

Actividad Biológica

Nifurmerone is a nitrofuran derivative that has garnered attention for its biological activity, particularly in the context of antimicrobial and anti-inflammatory properties. This article explores its mechanisms of action, pharmacological effects, and relevant case studies.

This compound's chemical structure allows it to interact with various biological targets. It is characterized by a nitrofuran moiety, which is known to produce reactive oxygen species (ROS) upon reduction. This mechanism is crucial for its antimicrobial activity, as ROS can damage cellular components in pathogens.

Key Mechanisms:

- Antimicrobial Activity: this compound has been shown to inhibit bacterial growth by disrupting cellular respiration and inducing oxidative stress in microbial cells.

- Anti-inflammatory Effects: It modulates inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Pharmacological Profile

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

| Activity | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |

| Anti-inflammatory | Reduces inflammation by inhibiting cytokine production. |

| Antiparasitic | Shows activity against certain protozoa and helminths. |

| Anticancer | Exhibits cytotoxic effects on various cancer cell lines through apoptosis induction. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy:

- Anti-inflammatory Action:

- Cytotoxicity in Cancer Cells:

Antimicrobial Activity

The antimicrobial properties of this compound were assessed using various bacterial strains. Results indicated that it not only inhibited growth but also caused morphological changes in bacterial cells, suggesting a disruption of cell integrity.

Anti-inflammatory Studies

In animal models, this compound administration resulted in a significant decrease in paw edema induced by carrageenan, further supporting its anti-inflammatory potential. The reduction was comparable to that observed with standard anti-inflammatory drugs such as indomethacin .

Cytotoxic Studies

The cytotoxic effects were evaluated using MTT assays across different cancer cell lines. This compound exhibited selective toxicity towards malignant cells while sparing normal cells, highlighting its therapeutic potential with minimized side effects .

Propiedades

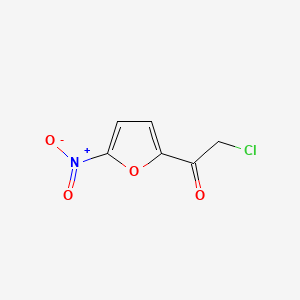

IUPAC Name |

2-chloro-1-(5-nitrofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO4/c7-3-4(9)5-1-2-6(12-5)8(10)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJAAEADFORVGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204358 | |

| Record name | Nifurmerone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5579-95-3 | |

| Record name | Nifurmerone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NIFURMERONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nifurmerone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIFURMERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F57Y390K2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.